molecular formula C16H23NO5 B8098154 (R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

(R)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid

Cat. No.: B8098154
M. Wt: 309.36 g/mol
InChI Key: HHLRSIRFPJAVAT-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is a chiral compound featuring a Boc-protected amino group and an isopropoxyphenyl moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid typically involves several key steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Phenylacetic Acid Derivative: The isopropoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using isopropoxybenzene and an acyl chloride.

    Coupling Reaction: The protected amino acid is then coupled with the phenylacetic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving continuous flow reactions and automated processes to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a chiral building block in asymmetric synthesis.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.

Medicine:

  • Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the compound to be tailored for specific biological interactions.

Comparison with Similar Compounds

    (S)-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid: The enantiomer of the compound, differing in its chiral configuration.

    2-(Boc-amino)-2-phenylacetic acid: Lacks the isopropoxy group, making it less sterically hindered.

    2-(Boc-amino)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group instead of an isopropoxy group, affecting its electronic properties.

Uniqueness: ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid is unique due to its specific chiral configuration and the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of ®-2-(Boc-amino)-2-(4-isopropoxyphenyl)acetic acid, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-10(2)21-12-8-6-11(7-9-12)13(14(18)19)17-15(20)22-16(3,4)5/h6-10,13H,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLRSIRFPJAVAT-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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